SALOR-INT L443093-1EA
Description
SALOR-INT L443093-1EA, also known by its IUPAC name 4-benzyl-3-[(4-bromophenoxy)methyl]-1H-1,2,4-triazole-5-thione, is a chemical compound with the molecular formula C16H14BrN3OS and a molecular weight of 376.27 g/mol. This compound is characterized by its unique structure, which includes a triazole ring, a benzyl group, and a bromophenoxy moiety.
Properties
IUPAC Name |
4-benzyl-3-[(4-bromophenoxy)methyl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3OS/c17-13-6-8-14(9-7-13)21-11-15-18-19-16(22)20(15)10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJAIQUUAVKVMNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NNC2=S)COC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
483970-23-6 | |
| Record name | 4-BENZYL-5-((4-BROMOPHENOXY)METHYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of SALOR-INT L443093-1EA typically involves the reaction of 4-bromophenol with benzyl bromide in the presence of a base to form the intermediate 4-bromophenyl benzyl ether. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
SALOR-INT L443093-1EA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the triazole ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
SALOR-INT L443093-1EA has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing triazole rings.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: this compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of SALOR-INT L443093-1EA involves its interaction with specific molecular targets and pathways. The triazole ring in the compound can interact with enzymes and receptors, potentially inhibiting their activity. The bromophenoxy group may enhance the compound’s binding affinity to its targets, leading to increased potency. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
SALOR-INT L443093-1EA can be compared with other triazole-containing compounds, such as:
Fluconazole: An antifungal agent with a similar triazole ring structure.
Voriconazole: Another antifungal agent with a triazole ring and additional functional groups that enhance its activity.
Itraconazole: A triazole antifungal with a broader spectrum of activity compared to fluconazole.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Q & A
Basic Research Questions
Q. How should experimental protocols for SALOR-INT L443093-1EA be designed to ensure reproducibility?
- Methodological Answer : Follow structured experimental design principles, including clear documentation of variables (e.g., concentration, temperature, reaction time) and adherence to standardized protocols. Use factorial design to test interactions between variables systematically . Include detailed subsampling and analytical procedures to minimize preparation errors, as outlined in subsampling guidelines . Replicate experiments under identical conditions and report deviations transparently to align with scientific integrity requirements .
Q. What strategies are effective for integrating this compound into existing theoretical frameworks?
- Methodological Answer : Begin with a literature review to identify gaps in current models. Link experimental outcomes to hypotheses derived from foundational theories (e.g., chemical bonding, catalytic mechanisms). Use conceptual frameworks to guide variable selection and observational methods, ensuring alignment with Guiding Principle 2 of evidence-based inquiry . Validate theoretical predictions through comparative analysis with empirical data .
Q. How can researchers validate the purity and stability of this compound in long-term studies?
- Methodological Answer : Employ chromatographic techniques (e.g., HPLC, GC-MS) and spectroscopic methods (e.g., NMR, FTIR) for structural verification. Conduct accelerated stability testing under varied environmental conditions (pH, humidity). Document purity thresholds and degradation products using protocols from peer-reviewed studies, ensuring compliance with analytical reporting standards .
Advanced Research Questions
Q. How should contradictory data involving this compound be analyzed to resolve mechanistic ambiguities?
- Methodological Answer : Apply statistical tools (e.g., ANOVA, regression analysis) to identify outliers or systematic errors. Cross-validate results using orthogonal methods (e.g., kinetic studies vs. thermodynamic measurements). Reconcile contradictions by revisiting experimental assumptions (e.g., solvent effects, catalytic interference) and refining hypotheses through iterative testing . Publish negative results to contribute to collective problem-solving .
Q. What factorial design approaches optimize the synthesis or application of this compound in multi-variable systems?
- Methodological Answer : Use a 2<sup>k</sup> factorial design to assess main effects and interactions between critical variables (e.g., pressure, catalysts). Apply response surface methodology (RSM) for non-linear optimization. Document design matrices and effect plots to visualize variable interactions, ensuring methodological transparency . Validate models with confirmation experiments and error propagation analysis .
Q. How can cross-disciplinary methodologies (e.g., computational modeling, in situ spectroscopy) enhance mechanistic studies of this compound?
- Methodological Answer : Integrate density functional theory (DFT) simulations to predict reaction pathways, validated by experimental kinetics. Use in situ spectroscopic techniques (e.g., Raman, XAS) to monitor real-time structural changes. Align computational and experimental data through iterative refinement, ensuring consistency with theoretical frameworks . Publish protocols for reproducibility, including software parameters and calibration standards .
Data Reporting and Ethical Considerations
Q. What criteria should govern the inclusion of this compound data in peer-reviewed publications?
- Methodological Answer : Report raw data, statistical analyses, and instrumental parameters in supplementary materials. Use SI units and avoid selective data presentation. Follow journal-specific guidelines for tables and figures (e.g., line art quality, axis labels) . Disclose conflicts of interest and funding sources in the acknowledgments section .
Q. How can researchers minimize bias when interpreting this compound datasets?
- Methodological Answer : Implement blinded data analysis, where possible. Use pre-registration platforms to document hypotheses and methods before experimentation. Engage peer reviewers early to critique experimental design and statistical approaches, adhering to ethical standards for data integrity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
